molecular formula C23H30N2O B14943264 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole

Katalognummer: B14943264
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: IHHGBQHCGHXYLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-tert-Butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole is a synthetic organic compound known for its unique chemical structure and properties This compound features a benzodiazole core substituted with a pentyl group and a 4-tert-butylphenoxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole typically involves a multi-step process. One common method includes the reaction of 4-tert-butylphenol with an appropriate alkylating agent to form 4-tert-butylphenoxy methyl intermediate. This intermediate is then reacted with a suitable benzodiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is common to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Wirkmechanismus

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core with a pentyl group and a 4-tert-butylphenoxy methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C23H30N2O

Molekulargewicht

350.5 g/mol

IUPAC-Name

2-[(4-tert-butylphenoxy)methyl]-1-pentylbenzimidazole

InChI

InChI=1S/C23H30N2O/c1-5-6-9-16-25-21-11-8-7-10-20(21)24-22(25)17-26-19-14-12-18(13-15-19)23(2,3)4/h7-8,10-15H,5-6,9,16-17H2,1-4H3

InChI-Schlüssel

IHHGBQHCGHXYLM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.